molecular formula C18H17Br2N5OS B12025540 N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 618427-14-8

N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B12025540
CAS No.: 618427-14-8
M. Wt: 511.2 g/mol
InChI Key: IFSZNJROFZGSDA-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Bromination: The starting material, 4-methylphenyl, is brominated to introduce bromine atoms at the 2 and 6 positions.

    Triazole Formation: The brominated intermediate is then reacted with 4-ethyl-5-pyridin-4-yl-1,2,4-triazole under suitable conditions to form the triazole ring.

    Acetamide Formation: Finally, the triazole intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions may target the bromine atoms or the triazole ring.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with fewer bromine atoms or modified triazole rings.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist for certain receptors, affecting cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichloro-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(2,6-difluoro-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

The presence of bromine atoms in N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide may confer unique properties such as increased reactivity, higher molecular weight, and potential for specific biological interactions compared to its chloro- or fluoro-substituted analogs.

Properties

CAS No.

618427-14-8

Molecular Formula

C18H17Br2N5OS

Molecular Weight

511.2 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17Br2N5OS/c1-3-25-17(12-4-6-21-7-5-12)23-24-18(25)27-10-15(26)22-16-13(19)8-11(2)9-14(16)20/h4-9H,3,10H2,1-2H3,(H,22,26)

InChI Key

IFSZNJROFZGSDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)C)Br)C3=CC=NC=C3

Origin of Product

United States

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